

Application Note: Western Blot Analysis of p53 Target Gene Activation by ReACp53

Author: BenchChem Technical Support Team. Date: December 2025



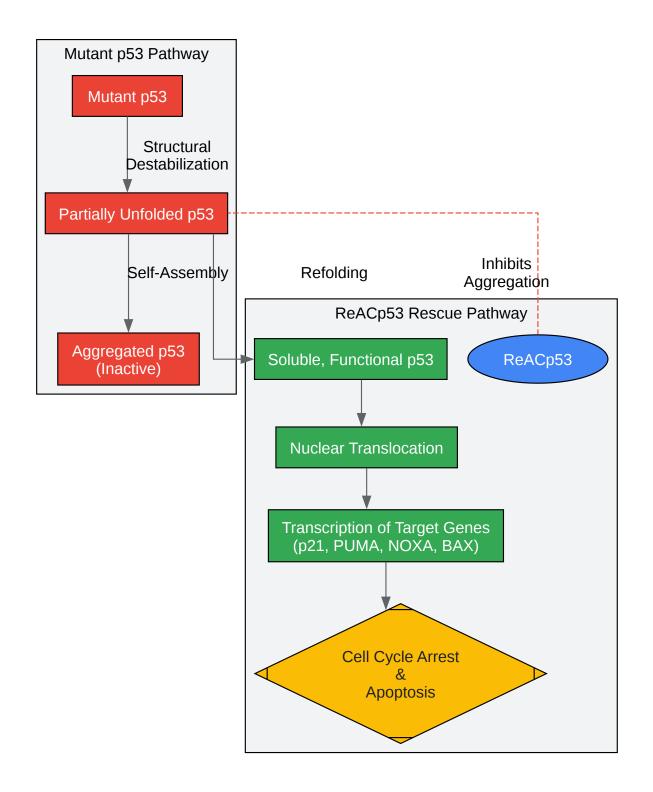
Audience: Researchers, scientists, and drug development professionals.

Introduction Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the production of a mutant p53 protein that loses its tumor-suppressive functions.[1] A significant portion of these mutations causes the p53 protein to misfold, exposing aggregation-prone segments that lead to the formation of inactive amyloid-like aggregates.[1] [2][3] These aggregates can exert dominant-negative effects over wild-type p53 and gain new oncogenic functions.[3][4][5] ReACp53 is a cell-penetrating peptide designed to inhibit this aggregation process. By masking the adhesive segments of unfolded mutant p53, ReACp53 shifts the equilibrium towards a soluble, functional, wild-type-like conformation, thereby rescuing its activity as a nuclear transcription factor.[2][6][7] This application note provides a detailed protocol for using Western blot analysis to measure the restoration of p53 function by quantifying the expression of its key downstream target genes following ReACp53 treatment.

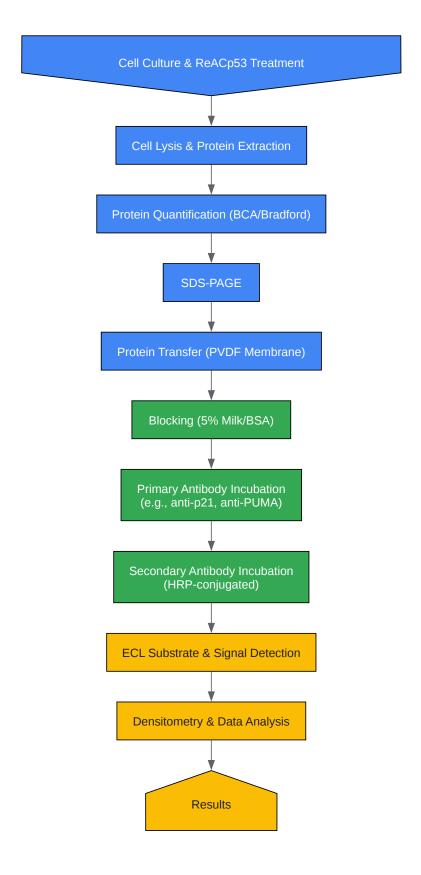
Mechanism of Action: ReACp53

ReACp53 prevents the aggregation of destabilized mutant p53, allowing it to refold into a functional state. This restored p53 can then translocate to the nucleus and activate the transcription of target genes involved in critical tumor-suppressive pathways, such as cell cycle arrest and apoptosis.[2][3][4][5]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of ReACp53 targeting mutant p53 protein in CRPC PMC [pmc.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Therapeutic potential of ReACp53 targeting mutant p53 protein in CRPC PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular dynamics study on the inhibition mechanisms of ReACp53 peptide for p53– R175H mutant aggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Note: Western Blot Analysis of p53 Target Gene Activation by ReACp53]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150034#western-blot-analysis-of-p53-target-genes-after-reacp53-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com